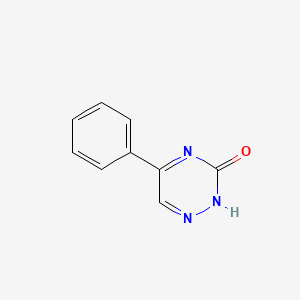

5-Phenyl-1,2,4-triazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

31952-61-1 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-phenyl-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |

InChI Key |

CURGSMAEMFWRQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 1,2,4 Triazin 3 2h One and Its Analogues

Cyclization Reactions for 1,2,4-Triazinone Ring Formation

The formation of the 1,2,4-triazinone ring is the cornerstone of synthesizing 5-phenyl-1,2,4-triazin-3(2H)-one. This is typically achieved through cyclization reactions, which involve the formation of the heterocyclic ring from one or more acyclic precursors.

Condensation Reactions of Phenyl-Containing Precursors

A primary and widely employed method for the synthesis of 1,2,4-triazinones involves the condensation of α-keto acids or their derivatives with aminoguanidine (B1677879) or its salts. In the context of this compound, phenylglyoxylic acid serves as a key phenyl-containing precursor. The reaction proceeds through the initial formation of a hydrazone, which subsequently undergoes intramolecular cyclization to yield the desired triazinone ring.

Another common approach involves the reaction of 1,2-dicarbonyl compounds with amides and hydrazine (B178648) hydrate (B1144303). For instance, the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound) with an appropriate amide in the presence of a base, followed by cyclization with hydrazine hydrate, can lead to the formation of substituted 1,2,4-triazines. researchgate.netresearchgate.net The specific substitution pattern on the resulting triazine is dependent on the nature of the starting amide. researchgate.netresearchgate.net

The reaction of α-bromohydrazones, derived from hydrazides and aldehydes, can also be a pathway to fused 1,2,4-triazine (B1199460) systems. nih.gov However, the stability of the intermediate hydrazone can be a challenge, sometimes leading to complex reaction mixtures. nih.gov

Annulation Strategies for 1,2,4-Triazine Core

Annulation strategies, particularly [4+2] domino reactions, have emerged as powerful tools for the synthesis of 1,2,4-triazine derivatives. rsc.orgresearchgate.net These methods offer high efficiency and can utilize readily available starting materials such as ketones, aldehydes, and alkynes to construct the triazine core with moderate to high yields. rsc.orgresearchgate.net For example, a base-mediated annulation of nitriles with hydrazines has been developed for the rapid and efficient synthesis of 1,2,4-triazoles, a related heterocyclic system, highlighting the potential of annulation strategies in N-heterocycle synthesis. rsc.org

The intramolecular Staudinger-aza-Wittig reaction represents another sophisticated annulation approach. This method has been successfully applied to the synthesis of fused 1,2,4-triazines, demonstrating its utility in constructing complex heterocyclic frameworks. nih.gov

Regioselective Synthesis of this compound Isomers and Derivatives

The regioselective synthesis of 1,2,4-triazine derivatives is crucial for establishing structure-activity relationships. Different substitution patterns on the triazine ring can lead to distinct chemical and biological properties. The reaction of unsymmetrical 1,2-dicarbonyl compounds with amides and hydrazine hydrate can result in a mixture of regioisomers, with the predominance of one isomer often dictated by the differing reactivity of the two carbonyl groups. researchgate.net

Strategies for achieving high regioselectivity include the use of specific solvents and catalysts. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, another important class of N-heterocycles, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide, has been shown to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org

Furthermore, ring contraction reactions of 1,2,4-triazine derivatives can be a route to other heterocyclic systems, such as imidazoles, under specific reaction conditions. researchgate.net This highlights the chemical versatility of the 1,2,4-triazine core and the potential for accessing diverse molecular scaffolds.

Advanced Synthetic Techniques

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques are increasingly being applied to the synthesis of 1,2,4-triazines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective tool for accelerating the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazines. clockss.orgclockss.orgnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. clockss.org

Catalytic Reactions in 1,2,4-Triazinone Synthesis

While many classical methods for 1,2,4-triazinone synthesis rely on stoichiometric reagents, catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability. Copper-catalyzed reactions, for instance, have been effectively used in the synthesis of various triazine derivatives. One notable method involves the copper(II) acetate-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, which provides a pathway to 1,3,5-triazine (B166579) derivatives and showcases the potential of catalytic systems in triazine synthesis. Although not exclusively for 1,2,4-triazinones, this highlights the utility of metal catalysis in forming the triazine core.

Another catalytic approach involves the use of acidic ionic liquids as both solvent and catalyst. For example, the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) has been achieved by heating resorcinol (B1680541) and cyanuric chloride in the presence of an acidic ionic liquid. google.com This one-pot method demonstrates high yield and purity, offering an environmentally benign alternative to traditional methods. google.com While this example pertains to a 1,3,5-triazine, the principle of using ionic liquids as catalysts could be applicable to the synthesis of 1,2,4-triazinone systems.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool in accelerating organic reactions. The synthesis of 5H- researchgate.netnih.govsigmaaldrich.comtriazino[5,6-b]indole-3-thiol derivatives has been successfully achieved through the condensation of isatin (B1672199) derivatives with thiosemicarbazide (B42300) under microwave irradiation, demonstrating a green and efficient method for constructing fused 1,2,4-triazine systems. epa.gov

Preparation of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for modulating its properties. This section explores the synthesis of analogues with sulfur-containing groups, halogenated substituents, and derivatives functionalized with nitrogen and oxygen atoms.

Synthesis of Sulfur-Containing 1,2,4-Triazinone Derivatives

The introduction of a sulfur atom, typically as a thione group at the 3-position, is a common strategy in the synthesis of 1,2,4-triazinone analogues. These 3-thioxo derivatives serve as versatile intermediates for further functionalization.

A primary method for the synthesis of 5-phenyl-1,2,4-triazine-3(2H)-thione involves the condensation of phenylglyoxal (B86788) monohydrate with thiosemicarbazide. researchgate.net This reaction provides a direct route to the desired thione. Similarly, condensation of benzil with thiosemicarbazide hydrochloride yields 5,6-diphenyl-1,2,4-triazine-3(2H)-thione. researchgate.net

These 3-thioxo-1,2,4-triazin-5-ones can be further modified. For example, S-alkylation of the thiol tautomer is a common reaction. The reaction of 5-phenyl-1,2,4-triazine-3(2H)-thione with 1,2-dibromoethane (B42909) leads to the formation of 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine, demonstrating a method to introduce a reactive alkyl halide moiety. researchgate.net The reaction conditions, such as the stoichiometry of the reactants, can influence the final product. researchgate.net

The following table summarizes the synthesis of some sulfur-containing 1,2,4-triazinone derivatives.

| Starting Material(s) | Reagent(s) | Product | Reference |

| Phenylglyoxal monohydrate, Thiosemicarbazide | - | 5-Phenyl-1,2,4-triazine-3(2H)-thione | researchgate.net |

| Benzil, Thiosemicarbazide hydrochloride | - | 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione | researchgate.net |

| 5-Phenyl-1,2,4-triazine-3(2H)-thione | 1,2-Dibromoethane | 3-[(2-Bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine | researchgate.net |

| Isatin derivatives, Thiosemicarbazide | Dioxane, K2CO3, Microwave | 5H- researchgate.netnih.govsigmaaldrich.comTriazino[5,6-b]indole-3-thiol derivatives | epa.gov |

Introduction of Halogenated Substituents

Halogen atoms can be introduced into the this compound structure either on the triazine ring or on the phenyl substituent. These halogenated derivatives are valuable as synthetic intermediates, for example in cross-coupling reactions, and can also influence the biological activity of the molecule.

A direct method for introducing a halogenated substituent involves the reaction of a sulfur-containing precursor. As mentioned previously, the reaction of 5-phenyl-1,2,4-triazine-3(2H)-thione with 1,2-dibromoethane yields 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine, incorporating a bromine atom at the terminus of the S-alkyl chain. researchgate.net

Another strategy involves the use of halogenated starting materials in the synthesis of the triazine ring. For instance, the synthesis of 5H- researchgate.netnih.govsigmaaldrich.comtriazino[5,6-b]indole-3-thiol derivatives has been achieved starting from 5-bromo-7-methyl(ethyl)isatins. epa.gov These halogenated isatins are prepared by the bromination of the corresponding 7-methyl(ethyl)isatins with N-bromosuccinimide (NBS). epa.gov

The table below provides examples of the synthesis of halogenated 1,2,4-triazinone analogues.

| Starting Material(s) | Reagent(s) | Product | Reference |

| 5-Phenyl-1,2,4-triazine-3(2H)-thione | 1,2-Dibromoethane | 3-[(2-Bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine | researchgate.net |

| 7-Methyl(ethyl)isatins | N-Bromosuccinimide (NBS) | 5-Bromo-7-methyl(ethyl)isatins | epa.gov |

| 5-Bromo-7-methyl(ethyl)isatins, Thiosemicarbazide | Dioxane, K2CO3 | 5-Bromo-5H- researchgate.netnih.govsigmaaldrich.comtriazino[5,6-b]indole-3-thiol derivatives | epa.gov |

Derivatization via Nitrogen and Oxygen functionalities

The introduction of nitrogen and oxygen functionalities, such as amino and alkoxy groups, can significantly alter the physicochemical properties of this compound.

Amino groups can be incorporated through various synthetic routes. For example, a traceless solid-phase synthesis has been developed for 6-amino-1,3,5-triazine-2,4-diones, where cleavage from the resin is achieved by direct substitution with a suitable amine. nih.gov While this is for a 1,3,5-triazine system, the principle of nucleophilic substitution on a resin-bound intermediate could be adapted. Another approach involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline to yield 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles. nih.gov

Oxygen functionalities, particularly alkoxy groups, can be introduced by reacting a suitable precursor with an alcohol. For instance, the synthesis of 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one is achieved by the reaction of cyanuric chloride with 4-hydroxycoumarin. derpharmachemica.com This demonstrates the formation of an aryloxy-triazine derivative. The sequential displacement of chlorine atoms from cyanuric chloride with different nucleophiles at varying temperatures is a common strategy for synthesizing unsymmetrically substituted triazines with oxygen and nitrogen functionalities. derpharmachemica.com

The following table presents methods for the derivatization of triazinones with nitrogen and oxygen functionalities.

| Starting Material(s) | Reagent(s) | Product Type | Reference |

| Resin-bound 1,3,5-triazine-2,4-diones | Amines | 6-Amino-1,3,5-triazine-2,4-diones | nih.gov |

| 2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles | p-Nitrosodimethylaniline | Diamino-1,3,5-triazine derivatives | nih.gov |

| Cyanuric chloride, 4-Hydroxycoumarin | K2CO3, Acetone | Aryloxy-1,3,5-triazine derivative | derpharmachemica.com |

Chemical Reactivity and Transformational Studies of 5 Phenyl 1,2,4 Triazin 3 2h One Derivatives

Reactions at the 1,2,4-Triazinone Ring System

The 1,2,4-triazinone ring is an electron-deficient system, which makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. Its reactivity is characterized by a variety of transformations, including oxidation, reduction, and ring modifications.

Oxidation and Reduction Pathways

The oxidation and reduction of the 1,2,4-triazinone ring can lead to a range of new chemical entities. The aromatic character of the triazinone ring can be introduced through the oxidation of its dihydro derivatives. For instance, the oxidation of 1,6-dihydro-1,2,4-triazin-5(2H)-ones has been shown to yield the corresponding aromatic 3-aryl-6-hydroxyphenyl-1,2,4-triazin-5(2H)-ones researchgate.net.

Conversely, the reduction of the 1,2,4-triazine (B1199460) system can result in the formation of different heterocyclic structures. The treatment of 1,2,4-triazines with various reducing agents can lead to the contraction of the triazine ring, yielding imidazole (B134444) derivatives.

Nucleophilic and Electrophilic Substitutions on the Triazinone Ring

The electron-deficient nature of the 1,2,4-triazinone ring system makes it a prime candidate for nucleophilic substitution reactions. Specifically, nucleophilic substitution of hydrogen is a known pathway for the functionalization of this ring. For example, 1,2,4-triazin-5(2H)-ones react with phenols and aromatic amines to yield 6-aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones researchgate.net. The reaction with 2-naphthylamine (B18577), however, can lead to the destruction of the triazine ring, forming benzo[e]indole-2,3-dione researchgate.net.

Alkylation is also a common reaction, typically occurring at the nitrogen atoms of the ring. The synthesis of 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole (B165842) derivatives involves the reaction of the parent triazinone with various alkyl halides sapub.org.

In contrast, electrophilic substitution on the 1,2,4-triazinone ring is generally not observed. The electron-withdrawing character of the nitrogen atoms and the carbonyl group deactivates the ring towards attack by electrophiles. Reactions such as nitration and sulfonation often lead to ring cleavage rather than substitution thieme-connect.de.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 1,2,4-Triazin-5(2H)-ones | Phenols, Aromatic Amines | 6-Aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones | researchgate.net |

| 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole | Alkyl Halides | 2-(4-phenyl-2-N-substituted-1,2,4-triazin-3-one) thio benzoxazole | sapub.org |

Ring Expansion and Contraction Reactions

The 1,2,4-triazinone scaffold can undergo various ring transformation reactions, leading to the formation of other heterocyclic systems. These reactions are often influenced by the nature of the reactants and the reaction conditions. For example, the reaction of 5-phenylhydrazono-1,2,4-triazine derivatives upon refluxing in acetic acid can lead to cyclization, yielding pyrazolo[3,4-e] researchgate.netwikipedia.orgorganic-chemistry.orgtriazin-7-ones nih.gov.

Furthermore, triazinones containing a mercapto group can be precursors to fused ring systems. The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can result in the formation of triazino[3,4-b] researchgate.netorganic-chemistry.orgwikipedia.orgthiadiazines researchgate.net. As mentioned previously, reaction with certain nucleophiles like 2-naphthylamine can cause a destructive ring transformation to a benzo[e]indole-2,3-dione researchgate.net.

Reactions Involving the Phenyl Moiety

The phenyl group attached at the C5 position of the triazinone ring provides another site for chemical modification, primarily through reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 1,2,4-triazin-3(2H)-one substituent has a significant influence on the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS). The triazine ring is inherently electron-withdrawing due to the presence of three electronegative nitrogen atoms and a carbonyl group. This electronic effect deactivates the phenyl ring, making it less reactive towards electrophiles compared to benzene (B151609) lumenlearning.com.

This deactivating nature also dictates the regioselectivity of the substitution. Electron-withdrawing groups are known to be meta-directors in EAS organicchemistrytutor.comyoutube.commasterorganicchemistry.com. Therefore, when 5-phenyl-1,2,4-triazin-3(2H)-one undergoes electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is directed to the meta-position of the phenyl ring.

| Reaction | Electrophile | Predicted Major Product | Directing Group Effect |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-(3-Nitrophenyl)-1,2,4-triazin-3(2H)-one | Meta-directing |

| Bromination | Br⁺ | 5-(3-Bromophenyl)-1,2,4-triazin-3(2H)-one | Meta-directing |

| Friedel-Crafts Acylation | RCO⁺ | 5-(3-Acylphenyl)-1,2,4-triazin-3(2H)-one | Meta-directing |

Cross-Coupling Reactions for Extended Conjugation Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and the synthesis of extended π-conjugated systems. By first introducing a halogen to either the triazinone or the phenyl ring, these reactions can be employed to create more complex molecular architectures.

Common cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions are widely used for this purpose wikipedia.orglibretexts.org. For instance, a halogenated derivative of this compound can be coupled with a variety of partners.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. A bromo- or iodo-substituted this compound could be reacted with an arylboronic acid to form a biaryl system, thus extending the conjugation libretexts.orgresearchgate.netresearchgate.netnih.gov.

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene organic-chemistry.orgwikipedia.org. A halogenated this compound could be reacted with an alkene to introduce a vinyl group, which can be a key component in dyes and functional materials.

Stille Reaction : This coupling reaction utilizes an organotin compound. While effective, the toxicity of the tin reagents is a consideration.

These reactions have been successfully applied to other triazine systems, for example, in the synthesis of aromatic dendrimers from 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) acs.org. This demonstrates the potential for creating complex, conjugated structures based on the this compound scaffold.

Functional Group Interconversions on Side Chains and Substituents

Derivatives of this compound can be readily modified at their side chains and substituents, allowing for the synthesis of a diverse library of compounds. These transformations are crucial for tuning the molecule's properties and for creating precursors for further reactions.

For instance, 4-amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-3,4-dihydro-2H- nih.govwikipedia.orgsigmaaldrich.comtriazin-5-one can be converted to its corresponding hydrazino derivative through hydrazinolysis. researchgate.net This hydrazino derivative serves as a versatile intermediate. Cyclocondensation with carbon disulfide yields a triazolo[4,3-b] nih.govwikipedia.orgsigmaaldrich.comtriazin-7-one derivative. researchgate.net Furthermore, the hydrazino compound can react with isatin (B1672199) or isatoic anhydride (B1165640) to form more complex fused heterocyclic systems. researchgate.net

Another example involves the reaction of this compound with indoles, resulting in the formation of 5-(indol-3-yl)-5-phenyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazines. researchgate.net Interestingly, the starting triazinone can be regenerated from this product by treatment with bromine in acetic acid. researchgate.net

The amino group at the 3-position of the 1,2,4-triazine ring also exhibits unique reactivity. It can react with various reagents like carbonitriles, carbonyls, and isothiocyanates, leading to a range of substituted derivatives. researchgate.net The specific outcomes of these reactions are often dependent on the other substituents present on the triazine ring. researchgate.net

A summary of representative functional group interconversions is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-3,4-dihydro-2H- nih.govwikipedia.orgsigmaaldrich.comtriazin-5-one | Hydrazine (B178648) hydrate (B1144303) | 4-Amino-6-[2-(4-methoxyphenyl)vinyl]-3-hydrazino-3,4-dihydro-2H- nih.govwikipedia.orgsigmaaldrich.comtriazin-5-one | researchgate.net |

| 4-Amino-6-[2-(4-methoxyphenyl)vinyl]-3-hydrazino-3,4-dihydro-2H- nih.govwikipedia.orgsigmaaldrich.comtriazin-5-one | Carbon disulfide | 8-Amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-2,8-dihydro-3H- nih.govwikipedia.orgsigmaaldrich.comtriazolo[4,3-b] nih.govwikipedia.orgsigmaaldrich.comtriazin-7-one | researchgate.net |

| This compound | Indole | 5-(Indol-3-yl)-5-phenyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | 1,2-Diphenylethane-1,2-dione | 1-(4-(Dimethylamino)phenyl)-4-(5,6-diphenyl-1,2,4-triazin-3-yl)pyrrolidin-2-one | researchgate.net |

Heterocyclization Reactions of this compound Derivatives

This compound derivatives are valuable synthons for the construction of various fused and linked heterocyclic systems. These reactions often involve the participation of the triazine ring nitrogen atoms and functional groups on the periphery of the molecule.

One notable heterocyclization reaction involves the treatment of this compound with ortho-phenylenediamine in the presence of hydrochloric acid, which leads to the formation of 2-phenylquinoxaline. researchgate.net This transformation highlights the triazine ring's ability to act as a precursor to other aromatic systems.

Furthermore, derivatives such as 4-amino-3-thioxo-1,2,4-triazin-5-ones serve as building blocks for fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-b] nih.govwikipedia.orgsigmaaldrich.comtriazine derivatives. The starting materials for these triazinones can be synthesized through the cyclization of thiosemicarbazide (B42300) with α-keto acids.

The synthesis of fused pyrazolo[5,1-c] nih.govwikipedia.orgsigmaaldrich.comtriazines can be achieved through the heterocyclization of pyrazolylazo derivatives, which are formed by the coupling of diazotized 3-methyl-4-phenyl-1H-pyrazol-5-amine with active methylene (B1212753) compounds. researchgate.net

A variety of fused 1,2,4-triazine derivatives have been synthesized, including those fused to three-, four-, and five-membered rings. researchgate.net For example, N7-tetrazolo[5,1-f]-1,2,4-triazin-8-(7H)-one derivatives have been synthesized from the corresponding 3-substituted precursors. researchgate.net

The table below summarizes some key heterocyclization reactions.

| 1,2,4-Triazine Derivative | Reactant(s) | Product | Reference |

| This compound | o-Phenylenediamine, HCl | 2-Phenylquinoxaline | researchgate.net |

| Diazotized 3-methyl-4-phenyl-1H-pyrazol-5-amine | Barbituric acid | Fused pyrazolo[5,1-c] nih.govwikipedia.orgsigmaaldrich.comtriazine | researchgate.net |

| 3-Substituted-1,2,4-triazine | Various reagents | N7-tetrazolo[5,1-f]-1,2,4-triazin-8-(7H)-one derivatives | researchgate.net |

| 4-Aryl-6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | Sulfanilamide | Fused triazine derivative | scirp.org |

Diels-Alder Reactions with Inverse Electron Demand

The 1,2,4-triazine ring system is electron-deficient and can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of cycloaddition occurs between an electron-poor diene and an electron-rich dienophile, which is the opposite of the classic Diels-Alder reaction. nih.govwikipedia.org

In the context of 1,2,4-triazines, they act as the electron-deficient diene. The cycloaddition typically occurs across the C3 and C6 positions of the triazine ring with electron-rich olefins. nih.gov This initial [4+2] cycloaddition is followed by the loss of a molecule of nitrogen (N₂) from the bicyclic adduct. Subsequent aromatization leads to the formation of substituted pyridines. nih.gov The substituents at the C3 and C4 positions of the resulting pyridine (B92270) are derived from the dienophile used in the reaction. nih.gov

An exception to this regioselectivity is observed with ynamines, which preferentially add across the C5 and N2 positions of the 1,2,4-triazine ring to yield pyrimidines. nih.gov These Diels-Alder reactions generally proceed under mild conditions, with temperatures ranging from 25 to 80 °C. nih.gov Often, the rate-limiting step is not the cycloaddition or the nitrogen extrusion, but the final aromatization step. nih.gov

The reactivity of the 1,2,4-triazine in IEDDA reactions can be influenced by the substituents on the ring. Electron-withdrawing groups on the triazine enhance its dienophilic character and accelerate the reaction.

The products of these reactions, substituted pyridines and pyrimidines, are themselves important heterocyclic scaffolds in medicinal chemistry and materials science. The ability to construct these rings in a controlled manner highlights the synthetic utility of 1,2,4-triazines in IEDDA chemistry.

| Diene | Dienophile | Product Type | Reference |

| 1,2,4-Triazine | Electron-rich olefin (e.g., enamine) | Substituted pyridine | nih.gov |

| 1,2,4-Triazine | Ynamine | Substituted pyrimidine | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Phenyl-1,2,4-triazin-3(2H)-one is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the triazine ring. The protons on the phenyl group, typically five in number, would appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities would depend on the electronic environment and coupling interactions. The ortho-protons are likely to be the most deshielded due to their proximity to the triazine ring. The meta- and para-protons would resonate at slightly higher fields. The proton attached to the nitrogen atom (N-H) of the triazinone ring would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration, but it is typically observed in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet |

| Phenyl-H (meta) | 7.4 - 7.6 | Multiplet |

| Phenyl-H (para) | 7.3 - 7.5 | Multiplet |

| Triazine-H | ~ 8.5 | Singlet |

| N-H | 10.0 - 12.0 | Broad Singlet |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbon (C=O) of the triazinone ring would be significantly deshielded, appearing at a chemical shift of approximately δ 160-170 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the triazine ring) appearing at a distinct chemical shift. The carbons of the triazine ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-phenyl (ipso) | 130 - 140 |

| C-phenyl (ortho, meta, para) | 120 - 130 |

| C-triazine | 140 - 160 |

Note: These are predicted values and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign these signals definitively.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show cross-peaks between each proton and the carbon atom to which it is attached, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would be particularly useful in confirming the connection between the phenyl ring and the triazine ring by showing correlations between the phenyl protons and the triazine carbons, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₉H₇N₃O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 173.06 g/mol ).

The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of CO (28 Da), N₂ (28 Da), or HCN (27 Da) from the triazine ring. The phenyl group could also fragment, leading to characteristic ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, an HRMS analysis would confirm the molecular formula C₉H₇N₃O by matching the experimentally determined exact mass with the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 174.0662 |

| [M+Na]⁺ | 196.0481 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide) | Stretching | 1650 - 1700 (strong) |

| C=N | Stretching | 1600 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl group of the triazinone ring. A broad band around 3100-3300 cm⁻¹ would confirm the presence of the N-H group. The aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable information about the electronic structure and the extent of conjugation in the molecule.

In the case of this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the conjugated system formed by the phenyl ring and the triazine core. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms, into the π* anti-bonding orbitals.

Table 1: Illustrative UV-Vis Spectral Data for Related Triazine Compounds

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| 3-thioxo-1,2,4-triazin-5-one derivative 1 | Not Specified | 320 | Not Specified | ontosight.ai |

| 3-thioxo-1,2,4-triazin-5-one derivative 2 | Not Specified | 425 | Not Specified | ontosight.ai |

Note: This table presents data for related compounds to illustrate typical spectral regions and is not the experimental data for this compound.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the triazine ring, the orientation of the phenyl substituent relative to the heterocyclic core, and the hydrogen bonding networks established by the N-H and C=O groups. Such information is crucial for understanding the molecule's packing in the crystal lattice and its potential polymorphic forms.

Although a specific crystal structure determination for this compound has not been identified in the reviewed literature, crystallographic studies on analogous compounds provide a strong basis for predicting its solid-state conformation. For example, the crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine shows a dihedral angle of 11.77 (7)° between the triazine and phenyl rings. In this related structure, the crystal cohesion is maintained by π-π stacking interactions between the aromatic rings.

Similarly, studies on other substituted phenyl-triazine derivatives have detailed their crystal packing, which often involves hydrogen bonding and π–π stacking interactions, leading to the formation of supramolecular architectures. It is highly probable that the crystal structure of this compound would also be stabilized by a combination of N-H···O or N-H···N hydrogen bonds and π-π stacking of the aromatic rings.

Table 2: Representative Crystallographic Data for a Related Triazine Compound

| Parameter | 3-Methylsulfanyl-5-phenyl-1,2,4-triazine |

| Chemical Formula | C₁₀H₉N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.891(2) |

| b (Å) | 14.595(3) |

| c (Å) | 7.918(2) |

| α (°) | 90 |

| β (°) | 101.49(3) |

| γ (°) | 90 |

| Volume (ų) | 1006.1(4) |

| Z | 4 |

Note: This table presents crystallographic data for a closely related compound, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, to illustrate the type of information obtained from X-ray crystallography. This is not the experimental data for this compound.

Computational and Theoretical Chemistry Studies on 5 Phenyl 1,2,4 Triazin 3 2h One Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of 5-Phenyl-1,2,4-triazin-3(2H)-one. These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic structure and geometry, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and molecular geometry of chemical compounds. nih.gov DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been applied to 1,2,4-triazine (B1199460) derivatives to determine their optimized molecular structures. nih.govd-nb.infonih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. For instance, studies on related triazine systems have utilized DFT to explore their molecular modeling and photoelectronic properties. d-nb.info The accuracy of these theoretical calculations is often validated by comparing the computed parameters with experimental data obtained from techniques like X-ray crystallography. nih.gov

HOMO-LUMO Energy Gap Analysis and Related Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive. ajchem-a.com

For 1,2,4-triazine derivatives, the HOMO-LUMO energy gap is calculated using DFT to predict their reactivity. ajchem-a.comcolab.ws For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov In many triazine derivatives, the HOMO is often located on the sulfur atom and parts of the triazine and phenyl groups, while the LUMO is localized on the triazine and phenyl groups, designating them as electron-accepting regions. nih.govd-nb.info

Other quantum chemical descriptors related to reactivity, such as ionization potential, electron affinity, and electronegativity, are also calculated from the HOMO and LUMO energies to provide a more comprehensive understanding of the molecule's chemical behavior. colab.wsscielo.org.za

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Selected Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| DTT | -6.469 | -2.113 | 4.356 |

| BDTTB | -6.106 | -2.247 | 3.859 |

| BDTTMB | -6.186 | -2.062 | 4.124 |

Data sourced from a study on 1,2,4-triazine-based materials. d-nb.info

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Theoretical calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.zanih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. For example, in a study of a carbohydrazide (B1668358) derivative, the calculated ¹³C chemical shift for the carbonyl carbon was 164.00 ppm, which is in reasonable agreement with the experimental value of 157.78 ppm. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govd-nb.info By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.gov For instance, in a study of 1,2,4-triazine derivatives, TD-DFT calculations were used to illustrate the optical transitions and UV-Vis absorption spectra. nih.govd-nb.info The calculated absorption peaks for a related thiazolidinone derivative were found at 342.90 nm and 405.85 nm, corresponding well with the experimental peaks at 348 nm and 406 nm. scielo.org.za

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand) to a biological target, such as a protein or enzyme. nih.govresearchgate.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. nih.gov

For derivatives of 1,2,4-triazine, which have shown potential as inhibitors of various enzymes, molecular docking studies are performed to predict their binding mode and affinity within the active site of the target protein. nih.govresearchgate.net For example, docking studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as human D-amino acid oxidase (h-DAAO) inhibitors revealed key interactions with amino acid residues like Gly313, Arg283, Tyr224, and Tyr228. nih.gov Similarly, molecular docking of 1,2,4-triazine derivatives with COX-2 has shown that the 5,6-diphenyl nucleus helps in the proper alignment of the triazine ring within the enzyme's binding site. researchgate.net

Following docking, MD simulations are often carried out to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic behavior of the complex and can help refine the binding mode predicted by docking. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). sci-hub.se

In the context of 1,3,5-triazine (B166579) derivatives, 3D-QSPR models have been developed to predict their UV absorption properties, which is useful in designing new ultraviolet ray absorbers. sci-hub.se For 1,2,4-triazine derivatives with potential therapeutic applications, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are constructed to understand the relationship between their structural features and inhibitory activity. nih.gov For instance, a study on h-DAAO inhibitors based on a 1,2,4-triazine scaffold resulted in robust CoMFA and CoMSIA models with good predictive power (q² = 0.613 and 0.669, respectively). nih.gov The contour maps generated from these models provide valuable information for optimizing the lead compounds to enhance their activity. nih.gov

Conformational Analysis and Tautomerism Studies

The biological activity and chemical reactivity of a molecule can be significantly influenced by its three-dimensional conformation and the potential for existing in different tautomeric forms.

Conformational analysis of this compound and its derivatives involves identifying the most stable conformations (i.e., the lowest energy spatial arrangements of atoms). This is typically achieved through computational methods that systematically rotate single bonds and calculate the energy of each resulting conformer.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic compounds like 1,2,4-triazines. ntu.edu.iqnih.gov For this compound, several tautomeric forms are possible due to the migration of a proton. Theoretical calculations, such as those employing the Hartree-Fock method or DFT, can be used to evaluate the relative stabilities of these tautomers. ntu.edu.iq Studies on related 1,2,4-triazole (B32235) systems have shown that the relative stability of tautomers can be influenced by the solvent environment. ntu.edu.iq For example, a computational study on substituted triazoles demonstrated that the amino tautomers were generally more stable than the imino forms. ntu.edu.iq In another study on a triazine derivative, an unexpected imino-dihydro-triazine tautomer was identified and characterized, highlighting the importance of considering tautomerism. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione |

| 5,6-diphenyl-1,2,4-triazine-3(2H)-one |

| 5-phenyl-1H-1,2,4-triazol-3-amine |

| 3-phenyl-1H-1,2,4-triazol-5-amine |

| N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) |

Investigation of Photophysical Properties and Deactivation Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focusing on the photophysical properties and deactivation mechanisms of this compound. While research exists on the broader class of 1,2,4-triazines and their derivatives, detailed investigations into the excited state dynamics, including absorption and emission spectra, quantum yields, fluorescence lifetimes, and the specific pathways for non-radiative decay (such as internal conversion or intersystem crossing) for this particular compound, are not publicly available at this time.

Therefore, no data tables or detailed research findings on the photophysical properties and deactivation mechanisms of this compound can be provided.

Investigation of Biological Activities and Mechanisms at the Molecular Level

Antimicrobial Spectrum and Efficacy Studies (in vitro, non-clinical)

The 1,2,4-triazine (B1199460) nucleus is a versatile scaffold that has been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated against a range of microbial pathogens.

Derivatives of 1,2,4-triazine have demonstrated notable antibacterial activity. For instance, a series of novel chalcone (B49325) derivatives incorporating the 1,2,4-triazine moiety has been synthesized and tested for antibacterial efficacy. researchgate.net One of these compounds, in particular, showed significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net

In another study, Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were found to be effective against Staphylococcus aureus. nih.gov Specifically, one derivative exhibited antibacterial effects superior to the standard drug streptomycin. nih.gov Furthermore, the introduction of a chlorine atom to the phenyl ring at the C-5 position of 4,5-disubstituted 1,2,4-triazole-3-thiones enhanced their antibacterial potency against Gram-positive strains such as S. aureus, Methicillin-resistant S. aureus (MRSA), S. epidermidis, B. subtilis, B. cereus, and M. luteus. nih.gov However, these particular compounds did not show activity against Gram-negative bacteria. nih.gov

A separate investigation into 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives revealed broad-spectrum antibacterial activity. nih.gov Certain compounds within this series, particularly those with a carboxylic acid moiety, demonstrated enhanced activity. nih.gov Notably, derivatives with a fluorine atom at the para position of a benzyl (B1604629) group showed excellent activity against Staphylococcus aureus and Escherichia coli, surpassing that of the reference drug ciprofloxacin (B1669076) in some cases. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

| Compound/Derivative Class | Bacterial Strains | Observed Activity |

| Chalcone derivatives of 1,2,4-triazine | E. coli, K. pneumoniae, P. aeruginosa, S. aureus | Significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | One derivative showed activity superior to streptomycin. nih.gov |

| 4,5-disubstituted 1,2,4-triazole-3-thiones with chlorine on the phenyl ring | S. aureus, MRSA, S. epidermidis, B. subtilis, B. cereus, M. luteus | Increased potency against Gram-positive bacteria. nih.gov |

| 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives | Staphylococcus aureus, Escherichia coli | Some derivatives showed activity superior to ciprofloxacin. nih.gov |

This table is for illustrative purposes and summarizes findings from different studies on various derivatives.

The antifungal potential of 1,2,4-triazine derivatives has also been a focus of research. Studies on 1,3,5-triazines with various heterocyclic substitutions, including imidazolyl and diphenylimidazolyl groups, have shown some efficacy against wood-destroying fungi like Serpula lacrymans, Coniophora puteana, and Trametes versicolor. stuba.skresearchgate.net However, their effectiveness was found to be less than that of commercial fungicides. stuba.skresearchgate.net

In a different study, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives were synthesized and evaluated for their antifungal properties. nih.gov While specific efficacy data was not detailed, the study points to the potential of this class of compounds as antifungal agents. nih.gov Another report identified a coumarin (B35378) derivative containing a 1,2,4-triazole (B32235) ring as a promising antifungal agent. grafiati.com

Anticancer and Antiproliferative Activity in Cell Lines (in vitro, non-clinical)

The 1,2,4-triazine scaffold is a prominent feature in many compounds investigated for their anticancer properties. Numerous studies have detailed the synthesis and in vitro evaluation of various derivatives against a multitude of cancer cell lines.

Novel 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were synthesized and screened for anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). researchgate.neteurekaselect.com Several of these compounds were found to be active against different cancer cell lines. researchgate.neteurekaselect.com One derivative, 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, was identified as a potent anti-cancer agent. researchgate.neteurekaselect.com

Another study focused on 1,2,4-triazine-6-one derivatives and their cytotoxic effects on human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cells. scialert.net The results indicated that all tested compounds exhibited anticancer activity against these cell lines. scialert.net Similarly, xanthone (B1684191) and acridone (B373769) derivatives of 1,2,4-triazine have been synthesized and evaluated for their antiproliferative activity against colorectal cancer HCT116, glioblastoma A-172, and breast cancer Hs578T cell lines, with some compounds showing good in vitro activity. nih.gov

A zwitterionic compound, 1-methyl-3-phenyl-1,2,4-triazinium-5-olate, demonstrated cytotoxic activity against both leukemic (HL60 and CEM) and solid tumor (MM170 and HeLa) cell lines. nih.gov

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives | NCI-60 cell line panel | Several compounds active; one pyrazole-containing derivative showed high potency. researchgate.neteurekaselect.com |

| 1,2,4-triazine-6-one derivatives | HCT-116 (colon), HepG-2 (liver) | All tested compounds showed anticancer activity. scialert.net |

| Xanthone and acridone derivatives of 1,2,4-triazine | HCT116 (colorectal), A-172 (glioblastoma), Hs578T (breast) | Some derivatives displayed good in vitro antiproliferative activity. nih.gov |

| 1-methyl-3-phenyl-1,2,4-triazinium-5-olate | HL60, CEM (leukemic), MM170, HeLa (solid tumor) | Demonstrated cytotoxic activity. nih.gov |

This table is for illustrative purposes and summarizes findings from different studies on various derivatives.

The antiproliferative effects of 1,2,4-triazine derivatives are often linked to their ability to modulate the cell cycle. A study on 5,6-diaryl-1,2,4-triazine hybrids revealed that a specific derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine, could arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov

Similarly, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govscialert.netnih.govtriazine sulfonamide derivatives were found to cause cell cycle arrest at the G1 and G2/M phases, which was associated with the inhibition of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). nih.gov Research on triazinone derivatives also showed their ability to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net

A significant mechanism through which 1,2,4-triazine derivatives exert their anticancer effects is the induction of apoptosis. In the case of 5,6-diaryl-1,2,4-triazine hybrids, one compound was shown to induce apoptosis in MGC-803 cells, likely through the mitochondrial pathway. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential and the regulation of apoptosis-related proteins, including an increased expression of Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, and a decreased expression of Bcl-2 and Bcl-xl. nih.gov

Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govscialert.netnih.govtriazine sulfonamide derivatives were also found to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov This was confirmed by an increase in the activity of caspase-8, indicating the involvement of the extrinsic pathway, as well as a decrease in the mitochondrial membrane potential, suggesting the intrinsic pathway is also activated. nih.gov Furthermore, some triazinone derivatives were found to induce apoptosis in MCF-7 cells through the up-regulation of apoptotic proteins. researchgate.net

The ability of 1,2,4-triazine derivatives to inhibit cancer cell proliferation and migration is a key aspect of their anticancer potential. One study demonstrated that a 5,6-diaryl-1,2,4-triazine hybrid could inhibit the colony formation of MGC-803 cells. nih.gov Additionally, a study on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives, which share a phenyl-substituted core, showed that these compounds could inhibit the migration and invasion of HCT-116 colon cancer cells. nih.gov This was associated with a significant decrease in the cell migration index and the expression level of the tumor invasion-promoting gene, metalloproteinase-9 (MMP-9). nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The ability of 5-Phenyl-1,2,4-triazin-3(2H)-one and its analogs to inhibit key enzymes and modulate receptor activity is a cornerstone of their therapeutic potential. These interactions are explored in detail below.

Derivatives of 1,2,4-triazine have demonstrated inhibitory activity against a range of metabolic enzymes, highlighting their potential in treating various pathological conditions.

Lipoxygenase: A novel series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one analogs were synthesized and evaluated as 5-lipoxygenase (5-LO) inhibitors. The parent compound, 1-phenylperhydro-1,2,4-triazin-3-one, was identified as a selective inhibitor of 5-LO with IC50 values ranging from 5-21 microM in various cell-based assays. nih.gov This compound demonstrated selectivity for 5-LO over related enzymes like 12-LO and cyclooxygenase. nih.gov In a preclinical model of anaphylaxis in rats, it effectively blocked the formation of leukotrienes. nih.gov

d-Amino Acid Oxidase: Research into the inhibition of d-Amino Acid Oxidase by this compound derivatives is an area of ongoing investigation.

Cholinesterases: The cholinergic system is a critical target in neurodegenerative diseases like Alzheimer's. While specific studies on this compound are emerging, related triazine compounds have shown promise. For instance, various 1,2,4-triazine scaffolds have been developed as multi-target agents for Alzheimer's disease. nih.gov Hybrids of β-carboline and 1,3,5-triazine (B166579) have been evaluated for their in vitro activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing selectivity towards BChE. scielo.br Furthermore, benzylpiperazine-linked 1,2,4-triazole compounds have demonstrated good inhibition of human cholinesterases (hChEs). nih.gov

eEF2K (eukaryotic Elongation Factor 2 Kinase): This atypical kinase is a regulator of protein synthesis and is implicated in diseases like cancer and neurological disorders. nih.gov While direct inhibition by this compound is not extensively documented, the broader class of triazines has been explored. For example, pyrazolyl-s-triazine derivatives have been investigated as dual inhibitors of EGFR and cyclin-dependent kinase 2 (CDK-2). nih.gov

LeuRS (Leucyl-tRNA Synthetase): The inhibition of aminoacyl-tRNA synthetases, such as LeuRS, is a key strategy in developing antimicrobial agents. The potential of this compound derivatives in this area is a subject of continued research.

The interaction of 1,2,4-triazine derivatives with specific receptors is crucial for their pharmacological effects.

GPR84 Antagonism: GPR84 is a proinflammatory G protein-coupled receptor. A high-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a potent and selective competitive antagonist of human GPR84. nih.govnih.govqub.ac.uk Further structure-activity relationship (SAR) studies led to the development of compound 42, a potent GPR84 antagonist with a favorable pharmacokinetic profile. qub.ac.ukacs.org These antagonists, however, show species selectivity and lack significant affinity for the mouse GPR84 orthologue. nih.govnih.govqub.ac.uk

Adenosine (B11128) A2A Antagonism: The adenosine A2A receptor is a target for treating Parkinson's disease. Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine derivatives as A2A receptor antagonists. nih.gov The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, was found to be an antagonist of the receptor. acs.org X-ray crystallography has revealed that these compounds bind deep within the orthosteric binding cavity of the receptor. nih.govacs.org

Understanding the molecular interactions between 1,2,4-triazine derivatives and their target enzymes is key to designing more potent and selective inhibitors. For 5-lipoxygenase inhibitors like 1-phenyl-3-pyrazolidinone (phenidone), a related structure, studies have proposed a mechanism of inhibition based on structure-activity relationships, correlating inhibitor potency with lipophilicity and electronic effects. nih.gov

Antiviral Activity (in vitro, non-clinical)

Derivatives of the 1,2,4-triazine scaffold have shown promising antiviral activity in non-clinical, in vitro studies. Pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, as structural analogs of purine (B94841) bases, are considered potential antiviral compounds against various RNA viruses. mdpi.com For instance, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govnih.govtriazine-5,6-dicarboxylate exhibited significant antiviral activity with an IC50 of 4 µg/mL and a high selectivity index, with a proposed mechanism involving the inhibition of neuraminidase. mdpi.com Additionally, a study on the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) with alcohols reported antiviral activity against Orthomyxoviridae. nih.gov

Anticonvulsant Activity in Preclinical Models

The 1,2,4-triazine core is a feature in several compounds with demonstrated anticonvulsant properties in preclinical models. A series of novel 5-phenyl- nih.govnih.govnih.gov-triazolo[4,3-a]quinoline derivatives were synthesized and showed anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov One of the most potent compounds, 7-hexyloxy-5-phenyl- nih.govnih.govnih.gov-triazolo[4,3-a]quinoline, had an ED50 value of 6.5 mg/kg. nih.gov Furthermore, 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising anticonvulsant activity in a model of generalized tonic-clonic seizures and were also effective in a model of pharmacoresistant epilepsy (6 Hz test). unifi.it Studies on S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones also indicate significant potential as anticonvulsants. zsmu.edu.ua

Other Biological Modulations

The biological activities of 1,2,4-triazine derivatives extend beyond enzyme inhibition and receptor modulation.

Antithrombotic Profile: The potential for these compounds to influence thrombosis is an area of interest, though specific data on this compound is limited.

Molluscicidal Activity: Research into the molluscicidal properties of this compound derivatives is an ongoing field of study.

Data Tables

Table 1: Inhibition of Key Metabolic Enzymes by 1,2,4-Triazine Derivatives

| Enzyme | Compound Class | Key Findings | Reference |

| 5-Lipoxygenase | 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones | Selective inhibition with IC50 values of 5-21 microM. | nih.gov |

| Cholinesterases | β-carboline-1,3,5-triazine hybrids | Selective inhibition of butyrylcholinesterase. | scielo.br |

| Cholinesterases | Benzylpiperazine-linked 1,2,4-triazoles | Good in vitro inhibition of human cholinesterases. | nih.gov |

Table 2: Modulation of Receptor Activity by 1,2,4-Triazine Derivatives

| Receptor | Compound Class | Key Findings | Reference |

| GPR84 | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Potent and selective competitive antagonist of human GPR84. | nih.govnih.govqub.ac.uk |

| Adenosine A2A | 1,2,4-triazine derivatives | Potent and selective antagonists. | nih.gov |

Table 3: Anticonvulsant Activity of 1,2,4-Triazine Derivatives in Preclinical Models

| Compound Class | Preclinical Model | Key Findings | Reference |

| 5-phenyl- nih.govnih.govnih.gov-triazolo[4,3-a]quinolines | Maximal Electroshock (MES) Test | Potent anticonvulsant activity (ED50 of 6.5 mg/kg for the most potent compound). | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thiones | 6 Hz Test (pharmacoresistant epilepsy) | Effective anticonvulsant activity. | unifi.it |

Structure Activity Relationship Sar Analysis of 5 Phenyl 1,2,4 Triazin 3 2h One Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 5-Phenyl-1,2,4-triazin-3(2H)-one derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the triazine core. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic and Steric Contributions of Phenyl Substituents

The electronic properties of substituents on the phenyl ring at the 5-position play a critical role in modulating biological activity. In related 5,6-diaryl-1,2,4-triazine series, the introduction of electron-withdrawing groups, such as a nitro group, on an arylacetamide moiety at the 3-position was found to confer potent α-glucosidase inhibitory activity. nih.gov This suggests that for this compound derivatives, electron-deficient phenyl rings may enhance interactions with specific biological targets.

Conversely, the presence of electron-donating groups can also be beneficial, depending on the target. For instance, in a series of 3,5,6-trisubstituted 1,2,4-triazines, methoxy (B1213986) groups on the phenyl rings were a common feature in potent antagonists of the G-protein-coupled receptor 84 (GPR84). nih.gov

Steric factors also significantly impact activity. The size and position of substituents on the phenyl ring can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. In some cases, bulky substituents may be detrimental, while in others, they may be necessary to achieve optimal interactions.

Influence of Ring Substitutions on Potency and Selectivity

Substitutions on the 1,2,4-triazine (B1199460) ring itself are pivotal in determining the potency and selectivity of these compounds. The nature of the substituent at the 3-position of the triazine ring has been shown to be a key determinant of biological activity. For example, in a series of 5,6-diphenyl-1,2,4-triazines, the introduction of a 5-nitrothiazol-2-yl group at the 3-amino position resulted in good activity against Candida utilis. researchgate.net

Furthermore, modifications at the N-2 and N-4 positions of the triazine ring can influence activity. In a study of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffolds as human D-amino acid oxidase (h-DAAO) inhibitors, the triazine structure was found to form crucial hydrogen bonds with the target protein. rsc.org This highlights the importance of the nitrogen atoms in the triazine ring for target engagement.

Regiochemical Impact on Biological Profiles

The specific placement of substituents on the 1,2,4-triazine ring system, known as regiochemistry, has a profound effect on the biological profiles of these derivatives. Studies on pyrazolo[4,3-e] nih.govnih.govnih.govtriazine acyclonucleosides, which can be considered bioisosteres of purines, have shown that the position of substitution on the pyrazole (B372694) ring (N-1 vs. N-2) significantly impacts their electronic structure and polarity. nih.gov N-2 substituted derivatives were found to be more polar than their N-1 counterparts. nih.gov This difference in polarity can affect a molecule's ability to cross cell membranes and interact with intracellular targets.

Molecular Hybridization and Scaffold Modifications for Enhanced Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully employed to enhance the activity of 1,2,4-triazine derivatives. nih.govnih.gov This approach aims to create hybrid compounds with improved affinity and efficacy compared to the individual parent molecules. nih.gov

A notable example is the hybridization of 5,6-diaryl-1,2,4-triazines with a 1,2,3-triazole linker. nih.gov This resulted in compounds with potent antiproliferative activity against several cancer cell lines. nih.gov Specifically, the derivative 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine demonstrated more potent inhibitory effects than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Scaffold modification, such as the fusion of the 1,2,4-triazine ring with other heterocyclic systems, is another effective strategy. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulphonamides have been developed as potent inhibitors of colon cancer cell viability. nih.govnih.gov These fused systems create a more rigid and complex scaffold that can lead to enhanced and more specific interactions with biological targets.

The following table summarizes the antiproliferative activity of some 5,6-diphenyl-1,2,4-triazine-1,2,3-triazole hybrids against various cancer cell lines.

| Compound | R | MGC-803 IC₅₀ (µM) | EC-109 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 11A | H | >40 | >40 | >40 |

| 11B | 4-F | 16.24 ± 1.15 | 18.33 ± 1.29 | 19.87 ± 1.55 |

| 11C | 4-Cl | 12.38 ± 1.03 | 15.76 ± 1.18 | 17.43 ± 1.36 |

| 11D | 4-Br | 10.15 ± 0.98 | 13.49 ± 1.07 | 15.88 ± 1.24 |

| 11E | 4-CH₃ | 8.76 ± 0.83 | 10.21 ± 0.94 | 12.54 ± 1.01 |

| 5-Fu | 28.15 ± 2.13 | 30.46 ± 2.57 | 33.19 ± 2.84 | |

| Data sourced from a study on 5,6-diaryl-1,2,4-triazines hybrids. nih.gov |

Correlation between Physicochemical Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, and electronic distribution. Lipophilicity, often expressed as the logarithm of the partition coefficient (CLogP), is a key factor influencing a compound's ability to cross biological membranes and reach its target. nih.gov

In a study of 3,5,6-trisubstituted 1,2,4-triazines as GPR84 antagonists, both CLogP and ligand lipophilic efficiency (LLE) were evaluated to assess the druglike properties of the compounds. nih.gov LLE, which is defined as pIC₅₀ - CLogP, provides a measure of the binding affinity per unit of lipophilicity. nih.gov

The chemical structure of 1,2,4-triazin-3(2H)-one derivatives, including the presence of groups like methoxy and hydroxyethyl, influences their lipophilicity and hydrophilicity, which are crucial for their pharmacokinetic properties. ontosight.ai Theoretical calculations have shown that the substitution pattern on the triazine ring system can significantly alter the dipole moment of the molecule, which in turn affects its polarity and solubility. nih.gov

De Novo Design and Optimization Strategies based on SAR

The insights gained from SAR studies are instrumental in the de novo design and optimization of novel this compound derivatives with improved biological profiles. De novo design involves the creation of new molecules by assembling fragments in the active site of a target protein.

Based on established SAR, new derivatives can be designed with specific substituents predicted to enhance activity. For example, if SAR studies indicate that electron-withdrawing groups on the phenyl ring are favorable, new analogs can be synthesized with substituents like trifluoromethyl or cyano groups. Molecular modeling techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be employed to build predictive models that guide the design of new inhibitors. rsc.org These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are likely to increase or decrease activity. rsc.org

Furthermore, molecular docking and dynamics simulations can be used to predict the binding modes of newly designed compounds and to assess the stability of the ligand-protein complex, providing a theoretical basis for their synthesis and biological evaluation. rsc.org

Future Research Directions and Outlook for 5 Phenyl 1,2,4 Triazin 3 2h One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For 1,2,4-triazinone derivatives, future efforts will likely focus on moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.

One promising avenue is the expansion of microwave-assisted organic synthesis (MAOS) . A microwave-assisted, one-pot, three-step, metal-free annulation has been successfully used for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. researchgate.net This method offers significant advantages, including accelerated reaction times, improved yields, and a reduction in solvent use, aligning with the principles of green chemistry. Future research could adapt these microwave-based protocols specifically for 5-Phenyl-1,2,4-triazin-3(2H)-one and its analogues.

Another area of exploration is the development of novel catalytic systems. For instance, a rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to produce intermediates for the synthesis of 1,2,4-triazines with diverse substitution patterns under mild conditions. organic-chemistry.org Further investigation into different catalysts and reaction pathways, such as the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, will be crucial for creating a versatile synthetic toolbox. organic-chemistry.org

The principles of sustainable synthesis are also being applied more broadly to triazine chemistry. Research into cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine (B92328) and the reaction of (hetero)arylnitriles with N-acetylguanidine has demonstrated the synthesis of 4,6-disubstituted 1,3,5-triazin-2-amines using a mild base, overcoming limitations of previous methods. researchgate.net Adapting such strategies for the 1,2,4-triazinone core could lead to more efficient and scalable production routes.

Future synthetic explorations will likely involve:

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired 1,2,4-triazinone scaffold, minimizing purification steps and waste.

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable synthesis, particularly for reactions involving hazardous intermediates or conditions.

Bio-catalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is paramount for the rational design of more potent and selective therapeutic agents.

Future research will delve into more sophisticated mechanistic studies. For example, derivatives of the 1,2,4-triazine (B1199460) scaffold have been identified as potent antagonists of the adenosine (B11128) A2A receptor, with co-crystal X-ray structures revealing that these molecules bind deep inside the orthosteric binding cavity of the G protein-coupled receptor (GPCR). nih.gov This level of structural insight is invaluable and will be sought for other targets of 1,2,4-triazinone compounds.

The anticancer properties of 1,2,4-triazinone derivatives have been a significant focus. Studies have shown that certain derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

Cell Cycle Arrest: Causing cells to halt at the G2/M phase of the cell cycle. nih.gov

Inhibition of Key Enzymes: Demonstrating strong inhibitory activity against topoisomerase II. nih.gov

Modulation of Apoptotic Proteins: Upregulating the tumor suppressor protein p53 and increasing the Bax/Bcl-2 ratio. nih.gov

Targeting Kinase Pathways: A novel pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netorganic-chemistry.orgnih.govtriazine sulphonamide was found to inhibit cell survival in colon cancer through a BTK-dependent mechanism. nih.gov

The table below summarizes the mechanistic insights for some 1,2,4-triazinone derivatives.

| Derivative Class | Biological Target/Pathway | Observed Effect |

| 1,2,4-Triazinone Derivatives | Topoisomerase II, β-tubulin, p53, Bax/Bcl-2 | Potent antitumor activity, cell cycle arrest at G2/M, apoptosis induction. nih.gov |

| Adenosine A2A Antagonists | Adenosine A2A Receptor | High-affinity binding, potential for Parkinson's disease treatment. nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netorganic-chemistry.orgnih.govtriazine sulphonamide | BTK-dependent pathway | Inhibition of colon cancer cell survival, apoptosis. nih.gov |

| 1,2,4-Triazinotriazinone Derivatives | HIV, Various Cancer Cell Lines | Anti-HIV and anticancer activities. nih.gov |

Future mechanistic studies will likely employ advanced techniques such as cryo-electron microscopy (cryo-EM) to visualize interactions with large protein complexes, hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces, and chemoproteomics to identify novel cellular targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of 1,2,4-triazinone derivatives will be no exception. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the design-make-test-analyze cycle. nih.gov

De Novo Drug Design: Generative AI models, such as chemical language models, can design entirely new molecules from scratch. youtube.com These models learn the "language" of chemistry from existing databases of molecules and can then generate novel 1,2,4-triazinone structures that are optimized for specific properties like high binding affinity to a target, good pharmacokinetic profiles, and synthetic accessibility. chemanager-online.com